10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a butyl-substituted piperazine moiety.
Vorbereitungsmethoden
The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .
Wissenschaftliche Forschungsanwendungen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, antidepressant, and anxiolytic effects, making it a candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in various medical conditions. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with various biological targets, including neurotransmitter receptors.
Wirkmechanismus
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Prochlorperazine: Used to treat nausea, migraines, and psychotic disorders.
Trifluoperazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Periciazine: Used to manage aggression and impulsiveness in psychiatric conditions.
What sets this compound apart is its unique butyl-substituted piperazine moiety, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Eigenschaften
CAS-Nummer |
102753-23-1 |
---|---|
Molekularformel |
C23H31N3S |
Molekulargewicht |
381.6 g/mol |
IUPAC-Name |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChI-Schlüssel |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.